molecular formula C33H37NO17 B562167 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside CAS No. 26255-68-5

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside

Cat. No. B562167
CAS RN: 26255-68-5
M. Wt: 719.649
InChI Key: APYFCGBWFSVXEH-PSKLNEOYSA-N
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Description

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside is a chemical compound with the molecular formula C26H33NO17 . It is used in the study of carbohydrate chemistry and enzymatic reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its molecular formula C26H33NO17 . It contains multiple functional groups, including nitrophenyl, acetyl, and glucopyranosyl groups .

Scientific Research Applications

Chemical Synthesis Applications

  • Glycoside Synthesis : This compound is used in the chemical synthesis of various glycosides. For example, Iyer and Goldstein (1969) detailed the condensation of tetra-O-acetyl-α-D-glucopyranosyl bromide with p-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside for producing p-nitrophenyl β-sophoroside and p-nitrophenyl β-laminarabioside (Iyer & Goldstein, 1969).

  • Novel Disaccharide Synthesis : Baer and Kienzle (1969) explored the synthesis of nitro disaccharide methyl glycosides using this compound, leading to blocked derivatives of sophorose (Baer & Kienzle, 1969).

Biochemical and Medicinal Chemistry Applications

  • Synthesis of Immunogens : The compound has been used in the synthesis of disaccharides for the preparation of immunogens. Ekborg, Sone, and Glaudemans (1982) synthesized disaccharide glycosides which are crucial in understanding glycoproteins (Ekborg, Sone, & Glaudemans, 1982).

  • Enzyme Assay Development : Satomura et al. (1988) utilized derivatives of this compound to develop methods for assaying alpha-amylase activity in human fluids, demonstrating its importance in clinical assays (Satomura et al., 1988).

Mechanism of Action

Target of Action

The primary targets of 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside are various glycosyltransferases and glycosidases . These enzymes play a crucial role in the metabolism of carbohydrates and are involved in the process of glycosylation, which is essential for the proper functioning of many biological systems .

Mode of Action

This compound acts as a substrate for the aforementioned enzymes . It interacts with these enzymes, aiding in the investigation of their mechanisms and inhibition . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific enzyme involved .

Biochemical Pathways

The compound affects the biochemical pathways associated with carbohydrate chemistry and enzymatic reactions . The downstream effects of these pathways can have significant implications for various biological processes, including those related to diseases correlated with aberrant glycosylation processes, such as cancer, diabetes, and genetic disorders .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role as a substrate for glycosyltransferases and glycosidases . By interacting with these enzymes, the compound can influence the process of glycosylation, potentially leading to changes in the structure and function of glycosylated proteins and lipids . This can have significant implications for cellular processes and overall organismal health .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the pH and temperature of the environment, the presence of other molecules or compounds, and specific characteristics of the individual’s metabolism.

Future Directions

This compound finds applications in drug discovery and development, particularly in designing therapeutics for diseases correlated with aberrant glycosylation processes, such as cancer, diabetes, and genetic disorders . Its role as a substrate for various enzymes makes it a valuable tool in the study of these enzymes’ mechanisms and inhibition .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO17/c1-16(35)42-14-24-27(44-17(2)36)29(45-18(3)37)30(46-19(4)38)33(49-24)51-28-25(39)26-23(15-43-31(50-26)20-8-6-5-7-9-20)48-32(28)47-22-12-10-21(11-13-22)34(40)41/h5-13,23-33,39H,14-15H2,1-4H3/t23-,24-,25+,26-,27-,28-,29+,30-,31?,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYFCGBWFSVXEH-PSKLNEOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@H]2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745392
Record name 4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside

CAS RN

26255-68-5
Record name 4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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